molecular formula C10H14N4O2S B3885876 4-methyl-N-[(5-nitro-2-thienyl)methylene]-1-piperazinamine

4-methyl-N-[(5-nitro-2-thienyl)methylene]-1-piperazinamine

Cat. No.: B3885876
M. Wt: 254.31 g/mol
InChI Key: LUDQIZDDZYJKOM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(5-nitro-2-thienyl)methylene]-1-piperazinamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MNTX and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MNTX is related to its ability to bind to the mu-opioid receptor and block the effects of opioids. MNTX acts as a competitive antagonist, meaning that it competes with opioids for binding to the receptor. When MNTX binds to the receptor, it prevents opioids from binding and activating the receptor, thereby blocking their effects.
Biochemical and Physiological Effects:
MNTX has a range of biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its role as a selective antagonist of the mu-opioid receptor, MNTX has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNTX in lab experiments is its high selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and addiction. However, one limitation of using MNTX is its relatively low potency compared to other opioid antagonists such as naloxone. This means that higher concentrations of MNTX may be required to achieve the desired effect.

Future Directions

There are several future directions for research on MNTX. One area of interest is the development of more potent analogs of MNTX that can be used in lower concentrations. Another area of research is the study of the effects of MNTX on other opioid receptors, such as the delta and kappa receptors. Finally, there is interest in exploring the potential therapeutic applications of MNTX, particularly in the treatment of pain and addiction.
Conclusion:
In conclusion, 4-methyl-N-[(5-nitro-2-thienyl)methylene]-1-piperazinamine, or MNTX, is a valuable tool for scientific research. Its selectivity for the mu-opioid receptor makes it a valuable tool for studying the role of this receptor in pain and addiction. While there are limitations to using MNTX in lab experiments, its potential therapeutic applications make it an area of interest for future research.

Scientific Research Applications

MNTX has been extensively studied for its potential use as a tool in scientific research. One of the most promising areas of research is the study of pain and opioid receptors. MNTX has been found to be a highly selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. This makes MNTX a valuable tool for studying the role of the mu-opioid receptor in pain and addiction.

Properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-(5-nitrothiophen-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-12-4-6-13(7-5-12)11-8-9-2-3-10(17-9)14(15)16/h2-3,8H,4-7H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDQIZDDZYJKOM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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